molecular formula C21H16N2O3S B3477061 Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No.: B3477061
M. Wt: 376.4 g/mol
InChI Key: SDRYRIZDJCYBJJ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant such as calcium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2

Properties

IUPAC Name

benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-19(26-13-15-7-3-1-4-8-15)12-23-14-22-20-17(21(23)25)11-18(27-20)16-9-5-2-6-10-16/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRYRIZDJCYBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
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Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
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Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
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Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
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Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
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Benzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

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